2,4-Dimethyl-1-heptene
CAS No.: 19549-87-2
Cat. No.: VC21028695
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19549-87-2 |
---|---|
Molecular Formula | C9H18 |
Molecular Weight | 126.24 g/mol |
IUPAC Name | 2,4-dimethylhept-1-ene |
Standard InChI | InChI=1S/C9H18/c1-5-6-9(4)7-8(2)3/h9H,2,5-7H2,1,3-4H3 |
Standard InChI Key | CZGAOHSMVSIJJZ-UHFFFAOYSA-N |
SMILES | CCCC(C)CC(=C)C |
Canonical SMILES | CCCC(C)CC(=C)C |
Introduction
Physical and Chemical Properties
2,4-Dimethyl-1-heptene possesses distinct physical and chemical characteristics that influence its behavior in various environments and reactions. Understanding these properties is essential for predicting its interactions with other substances and determining appropriate handling protocols in laboratory and industrial settings.
Basic Physical Properties
The compound exists as a colorless liquid under standard conditions and exhibits properties typical of alkenes with similar carbon chain lengths. Its molecular formula is C9H18, representing its composition of nine carbon atoms and eighteen hydrogen atoms . The molecular weight of 2,4-Dimethyl-1-heptene is 126.24 g/mol, as calculated based on its atomic composition . This relatively low molecular weight contributes to its volatility, allowing it to readily transition into the gaseous state at ambient or slightly elevated temperatures.
Spectroscopic Properties
Spectroscopic data for 2,4-Dimethyl-1-heptene provides valuable information for its identification and structural confirmation. The National Institute of Standards and Technology (NIST) has compiled infrared (IR) spectroscopic data for this compound in the gas phase . This spectral information reveals characteristic absorption bands associated with the C=C double bond and the C-H stretching vibrations of the methyl groups. The IR spectrum serves as a fingerprint for identifying this specific compound and differentiating it from structurally similar molecules. The availability of this standardized spectral data through the NIST database facilitates reliable identification of 2,4-Dimethyl-1-heptene in analytical chemistry applications.
Structural Characteristics
The molecular structure of 2,4-Dimethyl-1-heptene features a linear carbon backbone with branching at the 2 and 4 positions. The presence of the terminal double bond (between C1 and C2) significantly influences the compound's chemical reactivity, making it susceptible to addition reactions characteristic of alkenes. The following table summarizes the key structural and physical properties of 2,4-Dimethyl-1-heptene:
Property | Value |
---|---|
Molecular Formula | C9H18 |
Molecular Weight | 126.24 g/mol |
CAS Registry Number | 19549-87-2 |
Physical State | Colorless liquid |
Classification | Branched alkene, VOC |
Functional Groups | Terminal alkene, methyl branches |
Structural Derivatives | Derived from a hydride of heptane |
This structural configuration contributes to the compound's chemical behavior and its capacity to participate in various reactions, particularly those involving the double bond functionality.
Synthesis and Production Methods
The production of 2,4-Dimethyl-1-heptene can be achieved through various synthetic routes, with the choice of method typically depending on the available starting materials, desired purity, and scale of production. Both laboratory and industrial approaches have been developed to efficiently synthesize this compound.
Laboratory Synthesis
In laboratory settings, several methods can be employed to synthesize 2,4-Dimethyl-1-heptene. One common approach involves the acid-catalyzed alkylation of appropriate precursors. This reaction pathway typically employs controlled temperature and pressure conditions to ensure optimal yield and selectivity. The precise reaction parameters, including catalyst type, solvent system, and reaction time, can be adjusted to maximize the production of 2,4-Dimethyl-1-heptene while minimizing the formation of unwanted byproducts .
Alternative laboratory synthesis routes may include the dehydration of the corresponding alcohol (2,4-dimethyl-1-heptanol) using acid catalysts such as sulfuric acid or phosphoric acid. This elimination reaction proceeds through the removal of a water molecule, resulting in the formation of the desired alkene. The reaction conditions must be carefully controlled to direct the dehydration toward the formation of the terminal alkene rather than internal isomers.
Industrial Production
On an industrial scale, 2,4-Dimethyl-1-heptene is often produced through processes that can accommodate larger volumes and maintain economic viability. One significant industrial method involves the catalytic cracking of petroleum hydrocarbons, which breaks down larger hydrocarbon molecules into smaller, more valuable components including alkenes like 2,4-Dimethyl-1-heptene . This process utilizes specialized catalysts and precisely controlled reaction conditions to optimize the yield of the desired product fractions.
The industrial production typically focuses on developing efficient processes that minimize waste generation and energy consumption while maintaining product quality. Continuous flow reactors and other advanced technologies may be employed to enhance the productivity and sustainability of the manufacturing process.
Chemical Reactions
As a terminal alkene with methyl branching, 2,4-Dimethyl-1-heptene participates in a diverse range of chemical reactions, primarily centered around the reactivity of its double bond. These reactions form the basis for its utility in organic synthesis and various industrial applications.
Addition Reactions
The terminal double bond in 2,4-Dimethyl-1-heptene readily undergoes addition reactions, which represent a significant aspect of its chemical behavior. These reactions include:
-
Hydrogenation: In the presence of catalysts such as palladium or platinum, 2,4-Dimethyl-1-heptene reacts with hydrogen to form 2,4-dimethylheptane. This reduction reaction saturates the double bond and is typically conducted under controlled pressure and temperature conditions.
-
Halogenation: The compound reacts with halogens such as chlorine or bromine to form the corresponding dihalides. For example, reaction with chlorine yields 1,2-dichloro-2,4-dimethylheptane. These reactions often proceed via a transition state involving a cyclic halonium ion intermediate.
-
Hydration: In acidic conditions, 2,4-Dimethyl-1-heptene can undergo hydration to form 2,4-dimethyl-2-heptanol. This reaction follows Markovnikov's rule, with the hydroxyl group attaching to the more substituted carbon of the original double bond.
Oxidation Reactions
The double bond in 2,4-Dimethyl-1-heptene is susceptible to various oxidation reactions:
-
Epoxidation: Treatment with peroxy acids such as meta-chloroperbenzoic acid (mCPBA) converts the alkene to an epoxide (2,4-dimethyl-1,2-epoxyheptane), which is a versatile intermediate for further transformations.
-
Ozonolysis: Reaction with ozone followed by reductive workup cleaves the double bond, producing formaldehyde and 2,4-dimethylhexanal as the primary products.
-
Hydroxylation: Reagents such as potassium permanganate or osmium tetroxide can convert the alkene to a 1,2-diol (2,4-dimethyl-1,2-heptanediol).
Polymerization
2,4-Dimethyl-1-heptene can undergo polymerization reactions under appropriate conditions, particularly in the presence of catalysts that activate the double bond. These polymerization processes can produce specialty polymers with distinct properties determined by the branched structure of the monomer. The resulting polymers may exhibit characteristics such as enhanced flexibility, lower crystallinity, or specific thermal behaviors that make them suitable for specialized applications.
Applications in Chemical Industry
The versatile chemical properties of 2,4-Dimethyl-1-heptene have led to its utilization in various industrial contexts, primarily as an intermediate in chemical synthesis pathways. Its reactivity, particularly through its terminal double bond, makes it valuable for producing more complex molecular structures.
Organic Synthesis
Biological Activity and Metabolic Role
Recent scientific investigations have revealed that 2,4-Dimethyl-1-heptene plays roles in biological systems, being identified as both a human and animal metabolite. This biological presence suggests involvement in metabolic processes and potential significance in physiological functions.
Metabolic Identification
2,4-Dimethyl-1-heptene has been classified as a human metabolite, indicating its presence in human biological systems as a product or intermediate of metabolic processes . This identification points to the compound's integration within the complex network of biochemical pathways that characterize human metabolism. Similarly, its recognition as an animal metabolite suggests a conserved role across different species, potentially reflecting fundamental metabolic functions.
The detection of 2,4-Dimethyl-1-heptene in biological samples typically employs advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods provide the sensitivity and specificity required to identify and quantify this compound within the complex mixture of metabolites present in biological systems.
Cellular Metabolism and Cancer Research
Research utilizing volatolomics approaches has indicated that 2,4-Dimethyl-1-heptene levels increase in multiple cancer cell lines over time. Specifically, studies with lung cancer cell lines (A549, H1299) have shown significant changes in volatile organic compound profiles at various incubation periods, with the abundance of 2,4-Dimethyl-1-heptene rising notably during these periods . This observation suggests a potential relationship between this compound and the metabolic alterations associated with cancer cell proliferation.
The correlation between 2,4-Dimethyl-1-heptene levels and cancer cell metabolism raises interesting questions about its potential role as a biomarker for certain cancer types. Further research in this area could clarify whether the observed increases in 2,4-Dimethyl-1-heptene are a cause or consequence of the metabolic reprogramming that characterizes cancer cells, potentially opening avenues for diagnostic or therapeutic applications.
Environmental Significance
As a volatile organic compound (VOC), 2,4-Dimethyl-1-heptene has implications for atmospheric chemistry and environmental monitoring. Its presence in the environment originates from both natural and anthropogenic sources, contributing to the complex mixture of VOCs in the atmosphere.
Atmospheric Chemistry
In the atmosphere, 2,4-Dimethyl-1-heptene can participate in photochemical reactions that contribute to the formation of secondary organic aerosols (SOAs). These reactions typically involve the interaction of the compound's double bond with atmospheric oxidants such as hydroxyl radicals, ozone, or nitrogen oxides. The resulting oxidation products can undergo further transformations, eventually contributing to particulate matter formation or other atmospheric phenomena .
The reactivity of 2,4-Dimethyl-1-heptene in atmospheric processes influences its atmospheric lifetime and transport range. Understanding these characteristics is essential for assessing its potential environmental impacts and developing appropriate monitoring and control strategies where necessary.
Emission Sources and Detection
2,4-Dimethyl-1-heptene has been detected as an emission from various sources, including:
-
Biological sources: The compound has been identified in the volatile emissions of certain insects, particularly the Asian Longhorned Beetle (Anoplophora glabripennis), where it may play a role in chemical signaling or other ecological interactions .
-
Fungal metabolites: Some studies have detected 2,4-Dimethyl-1-heptene among the volatile compounds produced by fungi such as Beauveria bassiana, suggesting its potential role in microbial ecology .
-
Anthropogenic sources: Industrial processes and vehicle exhaust have been identified as potential anthropogenic sources of 2,4-Dimethyl-1-heptene emissions, contributing to its presence in urban and industrial environments.
The development of sensitive analytical methods for detecting and quantifying 2,4-Dimethyl-1-heptene in environmental samples supports research into its distribution, fate, and potential impacts on environmental quality and human health.
Research Findings and Recent Studies
Scientific investigation of 2,4-Dimethyl-1-heptene continues to expand our understanding of its properties, behaviors, and potential applications. Recent research has explored diverse aspects of this compound, from its chemical reactivity to its biological significance.
Analytical Method Development
Advances in analytical chemistry have enhanced our ability to detect and quantify 2,4-Dimethyl-1-heptene in various matrices. The National Institute of Standards and Technology (NIST) has contributed to this progress by compiling spectral data for this compound, facilitating its identification in complex mixtures . The development of standardized analytical methods supports consistency in research findings and enables reliable comparison of results across different studies.
Current analytical approaches for 2,4-Dimethyl-1-heptene typically employ gas chromatography coupled with mass spectrometry (GC-MS), which provides excellent separation and detection capabilities for this volatile compound. Refinements in sample preparation techniques and instrumentation continue to improve the sensitivity and specificity of these methods, enabling detection at increasingly lower concentrations.
Structure-Activity Relationships
Studies examining the relationship between the structure of 2,4-Dimethyl-1-heptene and its chemical and biological activities have provided insights into the influence of its branched configuration on its properties and behaviors. The positioning of the methyl groups at the 2 and 4 positions of the heptene chain affects the compound's reactivity, physical properties, and interactions with biological systems. Understanding these structure-activity relationships supports the rational design of related compounds with enhanced or modified properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume